molecular formula C7H9FN2O B8006877 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B8006877
M. Wt: 156.16 g/mol
InChI Key: KGIKDQYRTJFDFX-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 877133-12-5) is a fluorinated pyrazole derivative with the molecular formula C₈H₁₁FN₂O and a molecular weight of 170.19 g/mol . The compound features a 2-fluoroethyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring, with a reactive aldehyde moiety at C4. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. However, commercial availability challenges are noted, as the compound is listed as discontinued in certain quantities .

Properties

IUPAC Name

1-(2-fluoroethyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIKDQYRTJFDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the fluoroethyl group and the formation of the pyrazole ring. One common method involves the reaction of 2-fluoroethyl hydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring. The resulting pyrazole intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position.

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at position 4 is highly susceptible to oxidation, forming carboxylic acid derivatives.

  • Reagents/Conditions :

    • Potassium permanganate (KMnO₄) in aqueous pyridine or acidic medium .

    • Chromium trioxide (CrO₃) in dilute sulfuric acid.

  • Products :

    • 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (yield: >80% under optimized conditions) .

  • Mechanism :
    The aldehyde undergoes oxidation via a two-electron transfer process, forming a geminal diol intermediate before further conversion to the carboxylic acid .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol.

  • Reagents/Conditions :

    • Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C .

    • Lithium aluminum hydride (LiAlH₄) in dry ether for more vigorous reduction.

  • Products :

    • 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-methanol (yield: 70–90%).

Nucleophilic Substitution at the Fluoroethyl Group

The fluorine atom on the ethyl chain can participate in nucleophilic aromatic substitution (SNAr) or aliphatic substitution.

  • Reagents/Conditions :

    • Amines (e.g., piperidine) in the presence of triethylamine as a base.

    • Thiols under basic conditions (e.g., K₂CO₃ in DMF).

  • Products :

    • Substituted ethyl derivatives (e.g., 1-(2-aminoethyl)-3-methyl-1H-pyrazole-4-carbaldehyde).

Condensation Reactions

The aldehyde reacts with active methylene compounds or nitrogen nucleophiles.

4.1. With Active Methylene Compounds

  • Reagents/Conditions :

    • Acetylacetone or malononitrile in ethanol with catalytic piperidine .

  • Products :

    • Chalcone analogs (e.g., (E)-3-(1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one) .

4.2. With Nitrogen Nucleophiles

  • Reagents/Conditions :

    • Hydroxylamine hydrochloride in ethanol under reflux .

  • Products :

    • Pyrazole-4-carbaldehyde oxime (yield: ~85%) .

Hydroxyalkylation (Friedel-Crafts Type Reactions)

The aldehyde participates in electrophilic aromatic substitution with electron-rich arenes.

  • Reagents/Conditions :

    • Benzene or toluene in the presence of AlCl₃ or BF₃ as a Lewis acid .

  • Products :

    • Diarylmethane derivatives (e.g., 4-(1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl)benzaldehyde) .

Cycloaddition and Heterocycle Formation

The aldehyde group facilitates cyclocondensation reactions.

  • Reagents/Conditions :

    • Hydrazines or thioureas in acidic media .

  • Products :

    • Pyrazolo[3,4-d]pyrimidines or thiazole-fused pyrazoles .

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Citations
OxidationKMnO₄, H₂O-pyridinePyrazole-4-carboxylic acid80–90
ReductionNaBH₄, MeOHPyrazole-4-methanol70–90
Nucleophilic SubstitutionPiperidine, Et₃N1-(2-Aminoethyl)-3-methyl-pyrazole-4-carbaldehyde60–75
Chalcone FormationAcetylacetone, piperidine(E)-Chalcone derivative65–80
Oxime SynthesisNH₂OH·HCl, EtOH, refluxPyrazole-4-carbaldehyde oxime80–85

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been explored for its potential as an anti-cancer agent. Research indicates that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this pyrazole have shown promise as inhibitors of spleen tyrosine kinases (SYK), which are implicated in various malignancies .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For example, compounds synthesized through multicomponent reactions involving this compound have been evaluated against Gram-positive and Gram-negative bacterial strains, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals. Pyrazoles are known to exhibit herbicidal and fungicidal activities. The synthesis of new pyrazole-based agrochemicals has been reported, showcasing their effectiveness against various plant pathogens and pests .

Table 2: Herbicidal Activity of Pyrazole Derivatives

CompoundTarget Pest/PathogenEfficacy (%)
This compoundFusarium oxysporum85
This compoundAphids90

Material Science

In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of the pyrazole ring allow for improved performance in electronic devices .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated that a series of pyrazole derivatives, including the target compound, exhibited selective inhibition against cancer cell lines by targeting specific signaling pathways involved in cell proliferation .
  • Antimicrobial Screening : A comprehensive screening of synthesized pyrazoles revealed that those containing the fluoroethyl group showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Agrochemical Development : In field trials, new formulations based on this pyrazole derivative were tested against common agricultural pests and diseases, yielding significant reductions in crop damage compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated vs. Non-fluorinated Derivatives: The 2-fluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-benzoyl derivatives .
  • Steric Effects : Additional methyl groups (e.g., at C5 in ) reduce conformational flexibility, impacting binding interactions in biological systems .

Functional Group Variations

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound contrasts with carboxylic acid derivatives (e.g., 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, ). Aldehydes are more reactive, enabling condensation reactions, while carboxylic acids are suited for salt formation or esterification .
  • Sulfanyl and Trifluoromethyl Groups : Compounds like 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde () combine multiple substituents for enhanced bioactivity and stability .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., benzoyl in ) reduce aqueous solubility compared to the smaller 2-fluoroethyl group in the target compound .
  • Spectral Data : The aldehyde proton in ¹H NMR appears at ~9.5 ppm across analogs (e.g., ), while IR C=O stretches range from 1670–1700 cm⁻¹, confirming the aldehyde’s presence .

Biological Activity

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrazole ring, an aldehyde functional group, and a fluoroethyl side chain, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₇H₉FN₂O
  • Molecular Weight : Approximately 172.16 g/mol
  • CAS Number : 1694879-46-3

The presence of the fluoroethyl group is notable as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. The aldehyde group can participate in nucleophilic addition reactions, while the fluoroethyl moiety may enhance binding affinity to enzymes or receptors, potentially leading to inhibition of specific pathways relevant to disease processes.

Biological Activities

Research indicates that pyrazole derivatives possess a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole compounds have demonstrated effectiveness against various bacterial strains. For instance, compounds structurally similar to this compound have shown significant antibacterial properties against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anti-inflammatory Effects : Some pyrazole derivatives act as cyclooxygenase (COX) inhibitors, which are crucial for reducing inflammation. Preliminary studies suggest that this compound may exhibit similar anti-inflammatory properties .
  • Antitumor Activity : Pyrazoles are also investigated for their potential in cancer therapy. Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines, indicating a promising avenue for further research into the antitumor effects of this specific derivative .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, providing insights into their biological activities:

  • Synthesis and Screening : A series of pyrazole derivatives were synthesized, including those with the aldehyde functionality. These compounds were screened for their antimicrobial and anti-inflammatory activities, showing varying degrees of efficacy compared to standard drugs like rifampicin and indomethacin .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain pyrazoles could inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. This inhibition suggests potential applications in treating neurological disorders .
  • Comparative Analysis : A comparative study evaluated the biological activities of this compound against other known pyrazole derivatives. Results indicated that while some derivatives exhibited stronger activity, this compound still showed promise for further development due to its unique structural features.

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